

Derivatization of 2,5,8-Trimethylquinoline for biological screening

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Compound of Interest

Compound Name: 2,5,8-Trimethylquinoline

Cat. No.: B020356

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Application Note & Protocols

Topic: Strategic Derivatization of **2,5,8-Trimethylquinoline** for High-Throughput Biological Screening

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] **2,5,8-Trimethylquinoline** presents a unique starting point for library synthesis due to its defined substitution pattern and inherent lipophilicity, which can be advantageous for cell membrane permeability. This guide provides a comprehensive framework for the strategic derivatization of **2,5,8-trimethylquinoline** and subsequent biological evaluation. We detail robust synthetic protocols for functionalizing the C2-methyl group, a key handle for diversification, and provide step-by-step methodologies for primary in vitro screening against cancer cell lines and pathogenic bacteria. The causality behind experimental choices is explained, and workflows are designed to be self-validating through the inclusion of appropriate controls and data interpretation guidelines.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery.[3] Its rigid structure and ability to engage in various non-covalent interactions (π - π stacking, hydrogen bonding, metal chelation) make it an ideal framework for designing molecules that target specific biological macromolecules.[2][4] Functionalization of the quinoline ring is a transformative strategy to expand chemical space and enhance the pharmacological profile of its derivatives.[4]

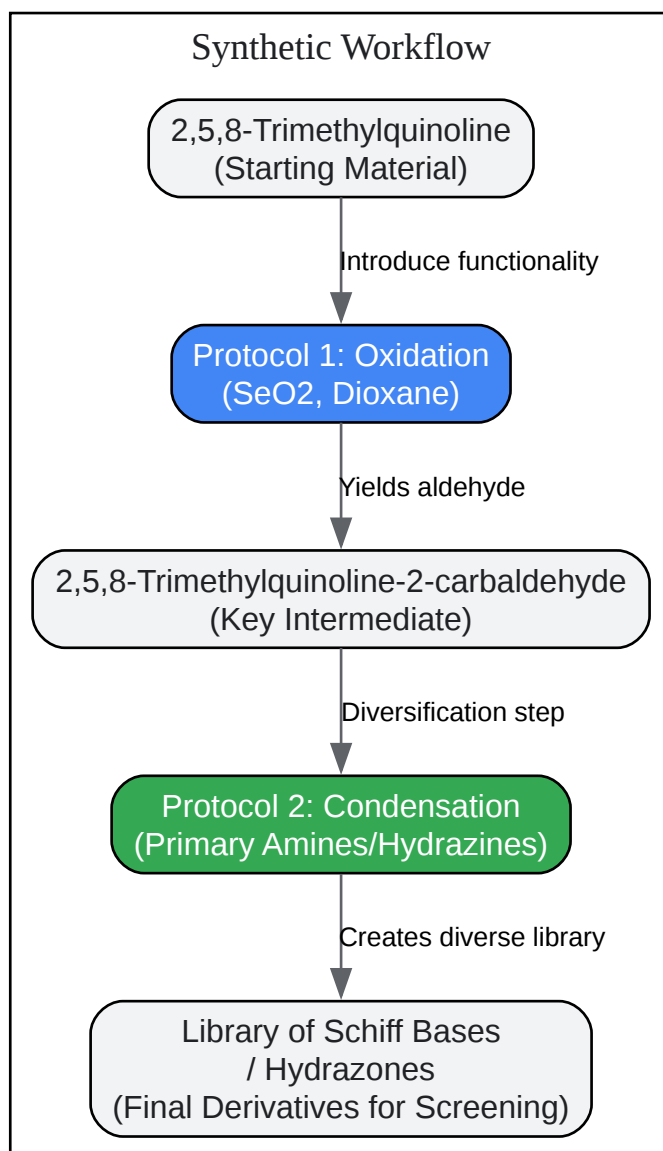
2,5,8-Trimethylquinoline (CAS 102871-69-2) is a specific analog that offers several strategic advantages for derivatization:

- **Defined Substitution:** The existing methyl groups at positions 2, 5, and 8 direct further modifications and limit the formation of complex isomeric mixtures that can complicate downstream analysis.
- **Reactive Handles:** The methyl group at the C2 position is particularly susceptible to oxidation, providing a reliable entry point for introducing diverse functional groups.
- **Modulated Lipophilicity:** The three methyl groups contribute to the molecule's hydrophobicity, a property that can be fine-tuned through derivatization to optimize pharmacokinetic properties.

This document outlines a logical workflow from initial chemical modification to primary biological evaluation, enabling researchers to efficiently generate and screen a focused library of novel **2,5,8-trimethylquinoline** derivatives.

Synthetic Derivatization Strategy

Our strategy focuses on a two-step process: initial oxidation of the most reactive C2-methyl group to an aldehyde, followed by diversification through condensation reactions. This approach is efficient, high-yielding, and allows for the rapid generation of a structurally diverse library from a common intermediate.



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Caption: Synthetic workflow for derivatizing **2,5,8-trimethylquinoline**.

Protocol 1: Selective Oxidation to 2,5,8-Trimethylquinoline-2-carbaldehyde

Rationale: The C2-methyl group of a quinoline ring is activated by the adjacent nitrogen atom, making it more susceptible to oxidation than the methyl groups on the benzene ring (C5 and C8). Selenium dioxide (SeO₂) is the reagent of choice for this transformation due to its high

selectivity for oxidizing activated methyl groups to aldehydes under relatively mild conditions, minimizing over-oxidation to the carboxylic acid.

Materials:

- **2,5,8-Trimethylquinoline** (1.0 eq)
- Selenium dioxide (1.2 eq)
- 1,4-Dioxane (anhydrous)
- Diatomaceous earth (e.g., Celite®)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of **2,5,8-trimethylquinoline** (1.0 eq) in anhydrous 1,4-dioxane, add selenium dioxide (1.2 eq).
- Heat the reaction mixture to reflux (approx. 101°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
- Once the starting material is consumed, cool the mixture to room temperature.
- Filter the mixture through a pad of diatomaceous earth to remove the black selenium byproduct. Wash the pad thoroughly with ethyl acetate.

- Combine the filtrate and washes. Wash the organic solution sequentially with saturated aqueous NaHCO_3 solution (2x) and brine (1x).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude aldehyde by flash column chromatography on silica gel to afford the pure **2,5,8-trimethylquinoline-2-carbaldehyde**.

Self-Validation & Troubleshooting:

- Purity Check: Confirm the structure and purity of the product via ^1H NMR, ^{13}C NMR, and mass spectrometry. The aldehyde proton should appear as a singlet around δ 9.8-10.2 ppm in the ^1H NMR spectrum.
- Incomplete Reaction: If TLC shows significant remaining starting material after 6 hours, an additional portion of SeO_2 (0.2 eq) can be added.
- Over-oxidation: If the corresponding carboxylic acid is observed as a byproduct, reduce the reaction time or temperature in subsequent attempts.

Protocol 2: Library Synthesis via Condensation Reaction (Schiff Base Formation)

Rationale: The aldehyde functional group of the intermediate is an excellent electrophile for condensation reactions with various nucleophiles, such as primary amines and hydrazines. This reaction forms a $\text{C}=\text{N}$ double bond (an imine or hydrazone), providing a simple and highly efficient method for introducing a wide array of chemical functionalities to build a diverse library for screening.

Materials:

- **2,5,8-Trimethylquinoline-2-carbaldehyde** (1.0 eq)
- A diverse set of substituted anilines, benzylamines, or hydrazines (1.1 eq)
- Ethanol (absolute)

- Glacial acetic acid (catalytic amount, ~2-3 drops)

Procedure:

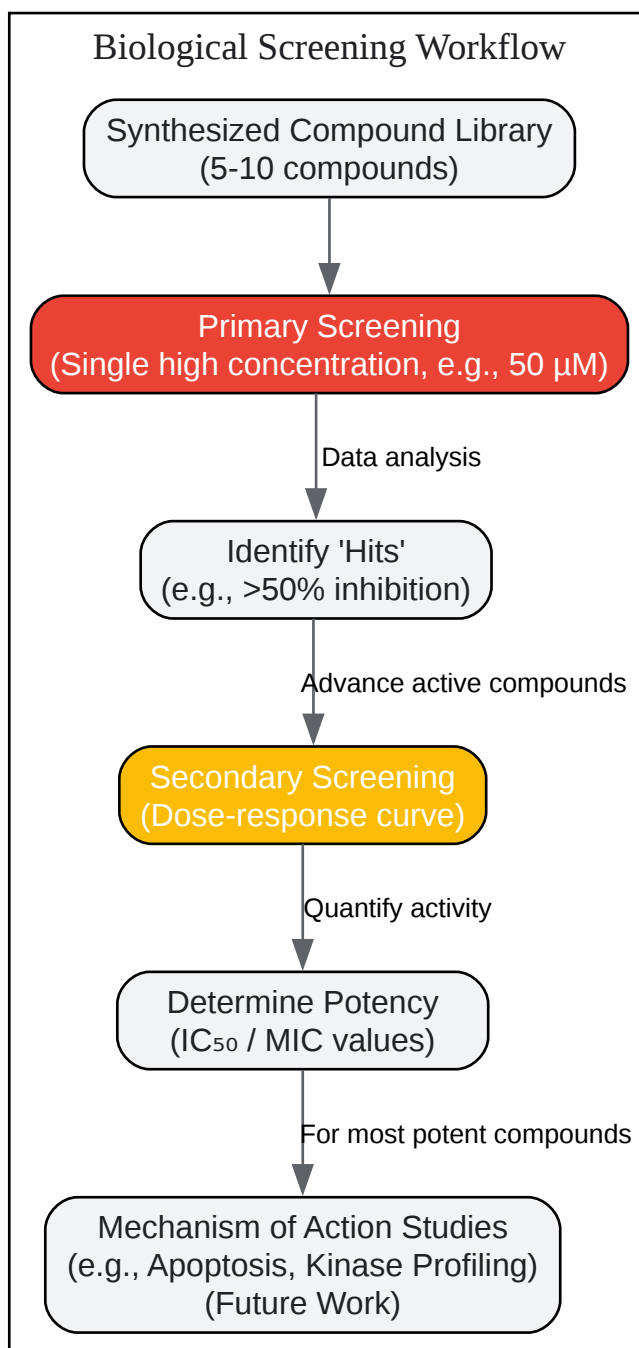
- Dissolve **2,5,8-trimethylquinoline-2-carbaldehyde** (1.0 eq) in absolute ethanol in a round-bottom flask.
- Add the selected primary amine or hydrazine (1.1 eq) to the solution.
- Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack.
- Stir the reaction mixture at room temperature or gently heat to 50-60°C for 2-4 hours. Monitor by TLC.
- Upon completion, a precipitate often forms. Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration.
- Wash the product with cold ethanol to remove unreacted starting materials.
- Dry the product under vacuum. For products that do not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Self-Validation & Troubleshooting:

- Characterization: Confirm product formation via NMR and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of the imine proton (CH=N) signal around δ 8.5-9.0 ppm in ^1H NMR is indicative of a successful reaction.
- Hydrolysis: Schiff bases can be susceptible to hydrolysis. Store the synthesized library in a desiccator under anhydrous conditions. Prepare solutions for biological screening fresh.

Biological Screening Cascade

Once a library of derivatives is synthesized and characterized, a systematic screening process is essential to identify compounds with promising biological activity. We present protocols for two primary, high-throughput assays: an anticancer cytotoxicity assay and an antimicrobial susceptibility assay.



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Caption: A tiered workflow for efficient biological screening.

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.^[5] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effect.

Materials:

- Human cancer cell lines (e.g., A-549 lung carcinoma, HCT116 colorectal carcinoma)
- Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO), cell culture grade
- 96-well flat-bottom plates
- Positive control (e.g., Doxorubicin)

Procedure:

- **Cell Seeding:** Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in complete medium. The final DMSO concentration should not exceed 0.5%

to avoid solvent toxicity. Replace the medium in the wells with 100 μ L of medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.
- Formazan Solubilization: Carefully remove the medium from each well. Add 150 μ L of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 4: Antimicrobial Susceptibility (Broth Microdilution Assay)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.^[6] The MIC is the lowest concentration of the compound that prevents visible growth of a bacterium after overnight incubation. This assay is crucial for identifying compounds with potential antibacterial activity.^{[7][8]}

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus* ATCC 29213, *Escherichia coli* ATCC 25922)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well U-bottom plates
- Test compounds dissolved in DMSO
- Positive control (e.g., Ciprofloxacin)

- Bacterial inoculum standardized to 0.5 McFarland ($\sim 1.5 \times 10^8$ CFU/mL)

Procedure:

- **Compound Preparation:** In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in MHB. The typical concentration range to test is from 128 $\mu\text{g/mL}$ down to 0.25 $\mu\text{g/mL}$.
- **Inoculum Preparation:** Dilute the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- **Inoculation:** Add the standardized bacterial inoculum to each well containing the test compound. The final volume in each well should be 100 μL .
- **Controls:**
 - **Growth Control:** A well containing MHB and bacteria, but no compound.
 - **Sterility Control:** A well containing MHB only.
 - **Positive Control:** A row with serial dilutions of Ciprofloxacin.
- **Incubation:** Cover the plate and incubate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation and Interpretation

Quantitative data from screening should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Biological Screening Data for **2,5,8-Trimethylquinoline** Derivatives

Compound ID	R-Group (from Protocol 2)	Anticancer IC ₅₀ (μM) [A-549 cells]	Antimicrobial MIC (μg/mL) [<i>S. aureus</i>]
TMQ-00	(Parent Scaffold)	> 100	> 128
TMQ-01	Phenyl	45.2	64
TMQ-02	4-Chlorophenyl	12.8	16
TMQ-03	4-Methoxyphenyl	68.1	128
TMQ-04	2-Pyridyl	8.5	8
Doxorubicin	(Positive Control)	0.2	N/A
Ciprofloxacin	(Positive Control)	N/A	0.5

Interpretation: From this hypothetical data, one could infer that:

- Derivatization is essential for activity, as the parent scaffold (TMQ-00) is inactive.
- Electron-withdrawing groups on the phenyl ring (TMQ-02) enhance anticancer activity compared to the unsubstituted phenyl (TMQ-01) or an electron-donating group (TMQ-03).
- Introducing a nitrogen atom in the R-group (TMQ-04, a pyridyl group) significantly improves both anticancer and antimicrobial potency, possibly due to enhanced metal chelation or hydrogen bonding capabilities. This compound would be prioritized for further investigation.

Conclusion

This application note provides a validated and logical pathway for the synthesis and primary biological evaluation of novel derivatives based on the **2,5,8-trimethylquinoline** scaffold. By following these detailed protocols, researchers can efficiently generate new chemical entities and screen them to identify promising lead compounds for further development in oncology and infectious disease research. The emphasis on understanding the rationale behind each step ensures that the process is not merely a set of instructions but a strategic approach to drug discovery.

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